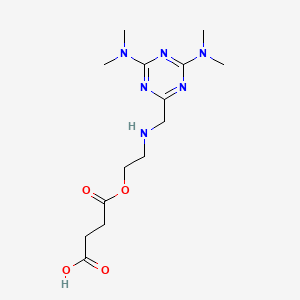

Butanedioic acid, mono(2-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methylamino)ethyl)ester

Descripción

Butanedioic acid (succinic acid) is a dicarboxylic acid with industrial relevance in biopolymer synthesis and corrosion inhibition . The compound in focus, butanedioic acid, mono(2-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methylamino)ethyl) ester, combines succinic acid’s backbone with a functionalized triazine moiety. The triazine core is substituted with dimethylamino groups at positions 4 and 6, linked via a methylaminoethyl ester group.

Propiedades

Número CAS |

64124-18-1 |

|---|---|

Fórmula molecular |

C14H24N6O4 |

Peso molecular |

340.38 g/mol |

Nombre IUPAC |

4-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylamino]ethoxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C14H24N6O4/c1-19(2)13-16-10(17-14(18-13)20(3)4)9-15-7-8-24-12(23)6-5-11(21)22/h15H,5-9H2,1-4H3,(H,21,22) |

Clave InChI |

BJQIVDQCCBCLSX-UHFFFAOYSA-N |

SMILES canónico |

CN(C)C1=NC(=NC(=N1)CNCCOC(=O)CCC(=O)O)N(C)C |

Origen del producto |

United States |

Métodos De Preparación

Preparation Methods

General Synthetic Strategy

The synthesis of Butanedioic acid, mono(2-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methylamino)ethyl)ester typically involves:

- Esterification of butanedioic acid (succinic acid) or its anhydride with an amino alcohol derivative.

- Subsequent nucleophilic substitution or coupling to introduce the 4,6-bis(dimethylamino)-1,3,5-triazin-2-yl methylamino substituent.

This approach is consistent with established methods for related compounds such as butanedioic acid mono[(2-dimethylamino)ethyl ester]succinate, where butanedioic acid anhydride is reacted with dimethylaminoethanol in acetone under reflux, followed by isolation and recrystallization.

Detailed Preparation Steps

Step 1: Preparation of Butanedioic Acid Mono[(2-dimethylamino)ethyl] Ester Intermediate

- Reagents: Butanedioic acid anhydride, dimethylaminoethanol.

- Solvent: Dry acetone.

- Conditions: Reflux on a steam bath.

- Procedure: The butanedioic acid anhydride is reacted with dimethylaminoethanol in dry acetone under reflux conditions. After completion, acetone is evaporated, and the reaction mixture is cooled to precipitate the product.

- Purification: The crude product is recrystallized from acetone to yield fine crystalline white powder of butanedioic acid mono[(2-dimethylamino)ethyl] ester.

Step 2: Coupling with 4,6-bis(dimethylamino)-1,3,5-triazin-2-yl Methylamino Group

- Reagents: The intermediate from Step 1 and 4,6-bis(dimethylamino)-1,3,5-triazin-2-yl methylamine or a suitable derivative.

- Solvent: Organic solvents such as ethanol or acetone may be used.

- Conditions: Reaction at ambient or slightly elevated temperature, under stirring.

- Mechanism: Nucleophilic substitution or amide bond formation between the amino group of the triazine derivative and the ester-linked aminoethyl moiety.

- Purification: Isolation by filtration or extraction, followed by recrystallization or chromatographic purification.

This step is inferred based on the known chemistry of triazine derivatives and their reactivity with amino groups, although explicit detailed protocols for this exact compound are scarce in open literature.

Alternative Preparation Routes

- Direct Esterification: Reaction of butanedioic acid with the aminoethyl-triazine compound under dehydrating conditions (e.g., using DCC or EDC coupling agents) to form the ester bond directly.

- Use of Butanedioic Acid Monoester Salts: Starting from monoesters of butanedioic acid, subsequent substitution with triazine derivatives under controlled conditions.

These alternative methods are less documented but consistent with organic synthesis principles for similar compounds.

Reaction Conditions and Optimization

Purification and Characterization

- Recrystallization: Commonly from acetone or ethanol to obtain pure crystalline product.

- Chromatography: May be employed for enhanced purity, especially in step 2.

- Characterization: Confirmed by spectral methods (NMR, IR, MS) and melting point determination.

Research Results and Observations

- The intermediate butanedioic acid mono[(2-dimethylamino)ethyl] ester exhibits good solubility in water and moderate solubility in ethanol and acetone, facilitating purification.

- The final compound is expected to be a fine crystalline powder with stability suitable for pharmaceutical applications.

- Biological activity studies on related compounds indicate low toxicity and promising pharmacological effects, suggesting that the synthetic method yields bioactive material.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

Butanedioic acid, mono(2-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methylamino)ethyl)ester can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert the ester into different reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of triazine compounds, including those related to butanedioic acid monoesters, exhibit significant potential in cancer therapy. Triazine derivatives have been shown to inhibit the activity of kinases involved in cancer progression and metastasis. Specifically, the compound can interfere with cell cycle regulation and apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Bioorthogonal Chemistry

The compound's unique functional groups allow it to participate in bioorthogonal reactions, which are crucial for labeling biomolecules in live cells. This application is particularly valuable in drug delivery systems where targeted therapy is essential. The ability to selectively attach probes to biomolecules enhances the tracking and efficacy of therapeutic agents .

Agricultural Applications

Pesticide Development

There is growing interest in using triazine derivatives as components in pesticide formulations. Their structural properties enable them to interact with biological systems effectively, providing a potential avenue for developing new agrochemicals that are both effective and environmentally friendly. Studies have shown that such compounds can exhibit herbicidal activity against various weed species .

Fertilizers

The incorporation of butanedioic acid derivatives into fertilizer formulations has been explored to enhance nutrient uptake efficiency in plants. By modifying the chemical structure of fertilizers with this compound, researchers aim to improve soil health and crop yields through better nutrient availability and reduced leaching .

Materials Science

Polymer Chemistry

In materials science, butanedioic acid monoesters are being investigated for their role in synthesizing novel polymers with enhanced properties. The incorporation of triazine moieties into polymer backbones can lead to materials with improved thermal stability and mechanical strength. Such materials are suitable for applications ranging from packaging to aerospace engineering .

Coatings and Adhesives

The compound's chemical reactivity makes it a candidate for developing advanced coatings and adhesives. Its ability to form strong bonds with various substrates can be exploited in creating durable coatings that resist environmental degradation .

Case Studies

Mecanismo De Acción

The mechanism of action of butanedioic acid, mono(2-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methylamino)ethyl)ester involves its interaction with specific molecular targets and pathways. The triazine moiety is known to interact with nucleophilic sites in biomolecules, leading to various biological effects. The ester group can undergo hydrolysis, releasing butanedioic acid and the triazine derivative, which can further interact with cellular components.

Comparación Con Compuestos Similares

Structural Analogues of Triazine Derivatives

Triazine-based compounds are widely studied for their diverse applications, ranging from agrochemicals to coordination polymers. Below is a comparative analysis of the target compound with structurally related molecules:

Key Observations :

- Ester vs. Sulfonylurea Linkage: Unlike ethametsulfuron’s sulfonylurea group (herbicidal activity), the methylaminoethyl ester in the target compound may favor hydrolytic stability and surface adhesion .

- Acid Functionality : Compound 22 retains a free carboxylic acid, enabling pH-dependent solubility, whereas the target compound’s ester group may reduce hydrophilicity .

Butanedioic Acid Derivatives

Simpler esters of butanedioic acid, such as diethyl or hydroxyl-substituted esters, lack the triazine moiety but share applications in green chemistry:

Key Differences :

- Complexity : The triazine group in the target compound introduces multifunctionality absent in simpler esters, enabling synergistic interactions (e.g., adsorption via triazine and ester groups) .

- Bioactivity : While plant-derived diethyl esters (e.g., from Melia azedarach) exhibit antimicrobial properties, the target compound’s triazine may broaden its bioactivity spectrum .

Corrosion Inhibition Potential

Butanedioic acid derivatives are under investigation as green corrosion inhibitors. The target compound’s triazine and ester groups may enhance adsorption on metal surfaces, forming protective films. Comparative studies with propanedioic and pentanedioic acids suggest chain length affects inhibition efficiency, but the triazine modification could overcome limitations by introducing nitrogen-rich adsorption sites .

Environmental and Industrial Relevance

Triazine-based herbicides like ethametsulfuron highlight the agrochemical utility of such frameworks . However, the target compound’s lack of sulfonylurea groups may reduce toxicity, aligning with green chemistry principles .

Actividad Biológica

Butanedioic acid, mono(2-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methylamino)ethyl)ester is a compound with potential biological activity due to its structural characteristics and functional groups. This article explores its biological activity through various studies, highlighting its effects on cellular mechanisms and potential applications in agriculture and medicine.

Chemical Structure and Properties

The compound is characterized by a butanedioic acid backbone with a monoester functional group attached to a triazinyl moiety. This unique structure suggests potential interactions with biological systems.

Chemical Formula

- Molecular Formula: C13H20N4O4

- Molecular Weight: 296.33 g/mol

Research indicates that compounds similar to butanedioic acid derivatives can inhibit specific enzymes involved in metabolic pathways. For example, studies on related compounds have shown that they can act as inhibitors of succinate dehydrogenase (SDH), an enzyme critical for the mitochondrial respiratory chain .

2. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of similar esters and amides. For instance, the presence of the triazine ring has been linked to enhanced antifungal activity against various phytopathogenic fungi. The specific compound's activity against such pathogens remains to be thoroughly evaluated but is expected based on structural analogs .

3. Plant Growth Regulation

Butanedioic acid derivatives have been studied for their roles as plant growth regulators. The inhibition of respiration in plant mitochondria by compounds with similar structures suggests that butanedioic acid monoesters may also affect plant growth by modulating metabolic processes .

Case Study 1: Inhibition of Succinate Dehydrogenase

In a study examining the effects of butanedioic acid mono(2,2-dimethyl-hydrazide), it was found that this compound significantly inhibited the activity of SDH in isolated mitochondria from bean seedlings. The inhibition was competitive with respect to succinate, indicating a direct interaction with the enzyme's active site .

Case Study 2: Antifungal Screening

A series of carboxylic acid amides were tested for their antifungal properties. Compounds structurally related to butanedioic acid exhibited varying degrees of efficacy against seven different fungal strains, suggesting that modifications to the carboxylic acid structure can enhance biological activity .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C13H20N4O4 |

| Molecular Weight | 296.33 g/mol |

| Antimicrobial Activity | Potential (to be evaluated) |

| Plant Growth Regulation | Inhibitory effects reported |

| Enzyme Target | Succinate Dehydrogenase (SDH) |

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for Butanedioic acid, mono(2-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methylamino)ethyl)ester, and how can reaction parameters be systematically optimized?

- Methodological Answer : Use Design of Experiments (DoE) to evaluate variables such as temperature, solvent polarity, and stoichiometric ratios. For example, coupling reactions involving triazine derivatives often require anhydrous conditions and inert atmospheres to prevent side reactions. In situ monitoring via FT-IR or HPLC (e.g., C18 columns with acetonitrile/water gradients) can track intermediate formation . Computational reaction path searches (e.g., quantum chemical calculations) can predict energetically favorable pathways, reducing trial-and-error approaches .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer : Employ - and -NMR to confirm the ester linkage and triazine core. High-resolution mass spectrometry (HRMS) validates molecular weight. For impurity profiling, use reversed-phase HPLC with UV detection (e.g., 254 nm) and gradient elution to separate epimers or co-eluting species, as minor chromatographic adjustments (e.g., pH or buffer composition) may resolve overlaps .

Q. How can researchers ensure reproducibility in synthesizing this compound given its structural complexity?

- Methodological Answer : Standardize protocols using controlled reagent addition rates and temperature ramps. Document chromatographic conditions (column type, mobile phase) meticulously, as slight variations can alter elution profiles . Implement automated reaction control systems to minimize human error .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and stability under varying pH or thermal conditions?

- Methodological Answer : Apply density functional theory (DFT) to model hydrolysis pathways of the ester group or triazine ring. Molecular dynamics simulations can assess conformational stability in aqueous vs. organic solvents. Use software like Gaussian or ORCA for energy barriers and transition-state analysis, integrating experimental data (e.g., Arrhenius plots) to validate predictions .

Q. How can data contradictions in impurity profiling during synthesis be resolved?

- Methodological Answer : Cross-validate analytical results using orthogonal methods (e.g., LC-MS vs. GC-MS). For co-eluting impurities, employ 2D chromatography (LC×LC) or ion mobility spectrometry. Leverage machine learning algorithms to correlate impurity patterns with reaction conditions, creating feedback loops to refine synthesis protocols .

Q. What advanced separation technologies are suitable for isolating this compound from complex reaction mixtures?

- Methodological Answer : Consider membrane-based separation (e.g., nanofiltration) for large-scale purification, leveraging differences in molecular weight and polarity. For lab-scale, use preparative HPLC with chiral stationary phases if stereoisomers are present. Simulated moving bed (SMB) chromatography may enhance yield and purity .

Q. How can researchers address safety concerns during large-scale synthesis or handling of reactive intermediates?

- Methodological Answer : Follow protocols from institutional Chemical Hygiene Plans, including fume hood use and personal protective equipment (PPE). Conduct hazard assessments for exothermic reactions (e.g., DSC for thermal stability). For intermediates prone to degradation, optimize storage conditions (e.g., inert gas, low temperature) .

Methodological Resources

- Computational Design : ICReDD’s integration of quantum chemistry and information science accelerates reaction optimization .

- Analytical Troubleshooting : EPA DSSTox provides toxicity and structural data for impurities .

- Safety Compliance : Adhere to advanced laboratory safety regulations, including 100% proficiency in safety exams for experimental work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.